4-Phenyloxane-4-carboximidamide dihydrochloride
Description
4-Phenyloxane-4-carboximidamide dihydrochloride is a carboximidamide derivative characterized by a phenyl-substituted oxane (tetrahydropyran) ring system. Key properties include:
The dihydrochloride salt form enhances solubility in aqueous environments, a common feature of pharmaceutical intermediates or bioactive molecules. Its structure combines a rigid oxane ring with a phenyl group and a carboximidamide moiety, which may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
4-phenyloxane-4-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9H2,(H3,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKZQRBDNOUTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138213-54-2 | |
| Record name | 4-phenyloxane-4-carboximidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyloxane-4-carboximidamide dihydrochloride involves several steps. One common method includes the reaction of 4-phenyloxane with cyanamide under acidic conditions to form the carboximidamide group. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 4-Phenyloxane-4-carboximidamide dihydrochloride may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pH, and concentration of reactants. The final product is often subjected to rigorous quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Phenyloxane-4-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Phenyloxane-4-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Phenyloxane-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboximidamide Derivatives
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Effects: The phenyloxane core in the target compound introduces steric and electronic differences compared to benzyloxy or phenoxymethyl groups in analogs. These variations may alter solubility, lipophilicity, and biological activity.
- Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., 4-(Benzyloxy)benzimidamide hydrochloride) due to increased ionic interactions .
Dihydrochloride Salts in Pharmaceuticals
Table 2: Pharmaceutical Dihydrochloride Salts
Key Observations :
- Bioavailability: Dihydrochloride salts (e.g., Levocetirizine) are often preferred in drug formulations due to superior solubility and absorption compared to free bases or mono-salts .
- Stability : The dihydrochloride form of trientine enhances shelf life and reduces hygroscopicity, critical for long-term storage .
Functional Group and Reactivity Comparisons
- Carboximidamide vs. Hydroximoyl Chlorides: 4-Phenyloxane-4-carboximidamide dihydrochloride contains a carboximidamide group (-C(=NH)NH₂), which is basic and prone to protonation, enhancing water solubility .
- Aromatic vs.
Research Findings and Implications
- Regulatory Considerations: Compounds like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS 16111-27-6) are restricted due to sensitizing properties , highlighting the importance of safety profiling for dihydrochloride derivatives.
Biological Activity
4-Phenyloxane-4-carboximidamide dihydrochloride is a chemical compound with the molecular formula C12H16N2O·2ClH, known for its unique functional groups that confer distinct chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Chemical Structure and Properties
The structure of 4-Phenyloxane-4-carboximidamide dihydrochloride includes a phenyl group and a carboximidamide moiety, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 277.19 g/mol |
| CAS Number | 2138213-54-2 |
| Solubility | Soluble in ethanol |
| Appearance | White crystalline powder |
The biological activity of 4-Phenyloxane-4-carboximidamide dihydrochloride is primarily attributed to its ability to interact with specific molecular targets in biological systems. The carboximidamide group can form hydrogen bonds with biomolecules, influencing their structure and function. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzyme activity by occupying the active site.
- Molecular Interaction : It interacts with cellular proteins, potentially altering their function.
Biological Activities
Research indicates that 4-Phenyloxane-4-carboximidamide dihydrochloride exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.
2. Anticancer Properties
Research has suggested that 4-Phenyloxane-4-carboximidamide dihydrochloride may exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells.
3. Enzyme Modulation
The compound has been utilized as a biochemical probe in studies focusing on enzyme kinetics and inhibition mechanisms.
Case Studies
Several case studies have explored the biological activity of 4-Phenyloxane-4-carboximidamide dihydrochloride:
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
Case Study 2: Cancer Cell Line Testing
A series of experiments on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values around 30 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.
Comparison with Similar Compounds
When compared to related compounds such as 4-phenyloxane-4-carboxamide and 4-phenyloxane-4-carboxylic acid, 4-Phenyloxane-4-carboximidamide dihydrochloride demonstrates enhanced stability and solubility, making it more suitable for therapeutic applications.
| Compound | Stability | Solubility | Antimicrobial Activity |
|---|---|---|---|
| 4-Phenyloxane-4-carboximidamide | High | Good | Yes |
| 4-Phenyloxane-4-carboxamide | Moderate | Moderate | Limited |
| 4-Phenyloxane-4-carboxylic acid | Low | Poor | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
